

(2-Amino-5-bromophenyl)methanol molecular structure and weight

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Compound of Interest

Compound Name: (2-Amino-5-bromophenyl)methanol

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Technical Guide: (2-Amino-5-bromophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **(2-Amino-5-bromophenyl)methanol**, a key building block in organic and medicinal chemistry. While noted for its potential in exploring novel pharmacological pathways, specific biological activities and signaling pathway engagements are not extensively documented in publicly available literature. This document outlines its chemical characteristics and provides detailed experimental protocols for its synthesis and characterization.

Molecular Structure and Properties

(2-Amino-5-bromophenyl)methanol is a substituted benzyl alcohol derivative. The structure consists of a benzene ring substituted with an amino group (-NH₂), a bromomethyl group (-CH₂OH), and a bromine atom (-Br) at positions 2, 1, and 5, respectively.

Chemical Structure:

Physicochemical and Identification Data

The key quantitative data for **(2-Amino-5-bromophenyl)methanol** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Weight	202.05 g/mol	[1][2][3]
Molecular Formula	C ₇ H ₈ BrNO	[2][3]
CAS Number	20712-12-3	[1][3]
Melting Point	112-113 °C	[2]
Appearance	Light brown to brown solid	[2]
Purity	≥97%	[2][4]
IUPAC Name	(2-amino-5-bromophenyl)methanol	
SMILES	<chem>NC1=CC=C(Br)C=C1CO</chem>	
InChI Key	GDCWZYRWKSOYGQ-UHFFFAOYSA-N	[4]
Storage Conditions	2-8°C, Keep in dark place, sealed in dry	[4]

Experimental Protocols

This section provides a detailed methodology for the synthesis and subsequent characterization of **(2-Amino-5-bromophenyl)methanol**.

Synthesis Protocol: Reduction of 2-Amino-5-bromobenzoic Acid

A common and effective method for synthesizing **(2-Amino-5-bromophenyl)methanol** is the reduction of 2-amino-5-bromobenzoic acid using a borane tetrahydrofuran complex.[1]

Materials:

- 2-amino-5-bromobenzoic acid (10 g, 46.3 mmol)
- Anhydrous tetrahydrofuran (THF) (100 mL)
- Borane tetrahydrofuran solution (1 M in THF, 231 mL, 231 mmol)
- Ethyl acetate
- Deionized water
- Sodium hydride solution (aqueous, saturated)
- Anhydrous sodium sulfate
- 500 mL reaction vessel
- Ice bath
- Nitrogen or Argon source for inert atmosphere

Procedure:

- Add 2-amino-5-bromobenzoic acid (10 g, 46.3 mmol) to a 500 mL reaction vessel and dissolve it in 100 mL of anhydrous THF.[\[1\]](#)
- Establish an inert atmosphere in the vessel using nitrogen or argon.[\[1\]](#)
- Cool the reaction mixture in an ice bath.
- Slowly add the borane tetrahydrofuran solution (1 M, 231 mL) dropwise to the cooled reaction mixture. Maintain the temperature during addition.[\[1\]](#)
- After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight.[\[1\]](#)
- Upon reaction completion (monitored by TLC), cool the mixture again in an ice bath and slowly add 150 mL of water to quench the reaction.[\[1\]](#)
- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

- Wash the organic layer sequentially with water and a saturated sodium hydride solution.[\[1\]](#)
- Dry the organic layer over anhydrous sodium sulfate.[\[1\]](#)
- Remove the solvent by evaporation under reduced pressure to yield the final product, **(2-Amino-5-bromophenyl)methanol**, as a solid.[\[1\]](#)

Characterization Protocol

To confirm the identity and purity of the synthesized **(2-Amino-5-bromophenyl)methanol**, the following standard characterization techniques should be employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO- d_6 or CDCl_3). The expected spectrum should show distinct peaks corresponding to the aromatic protons, the benzylic methylene protons ($-\text{CH}_2\text{OH}$), the hydroxyl proton ($-\text{OH}$), and the amine protons ($-\text{NH}_2$). The integration of these peaks should correspond to the number of protons in each environment.
- ^{13}C NMR: The spectrum should reveal seven distinct carbon signals corresponding to the seven carbon atoms in the molecule.

2. Mass Spectrometry (MS):

- Utilize a technique such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). The resulting spectrum should display a molecular ion peak $[\text{M}]^+$ or a protonated molecular ion peak $[\text{M}+\text{H}]^+$ corresponding to the calculated molecular weight of 202.05 g/mol. The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units for ^{79}Br and ^{81}Br) should be clearly visible.

3. Infrared (IR) Spectroscopy:

- Analyze the sample using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum should exhibit characteristic absorption bands:

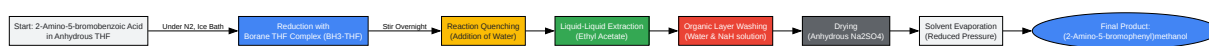
- A broad peak around $3400\text{--}3200\text{ cm}^{-1}$ corresponding to the O-H and N-H stretching vibrations.
- Peaks in the $3000\text{--}3100\text{ cm}^{-1}$ range for aromatic C-H stretching.
- A strong peak around $1000\text{--}1050\text{ cm}^{-1}$ for the C-O stretching of the primary alcohol.

4. Melting Point Analysis:

- Measure the melting point of the purified solid. The obtained value should be sharp and consistent with the literature value of $112\text{--}113\text{ }^{\circ}\text{C}$, indicating high purity.^[2]

Workflow and Pathway Visualization

The following diagram illustrates the logical workflow for the synthesis and purification of **(2-Amino-5-bromophenyl)methanol** as described in the experimental protocol.



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Caption: Synthesis and purification workflow for **(2-Amino-5-bromophenyl)methanol**.

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References

- 1. (2-AMINO-5-BROMOPHENYL)METHANOL | 20712-12-3 [chemicalbook.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. (2-Amino-5-bromophenyl)methanol | 20712-12-3 [sigmaaldrich.com]

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